Product packaging for 2,2',4,6'-Tetrabromodiphenyl ether(Cat. No.:CAS No. 189084-57-9)

2,2',4,6'-Tetrabromodiphenyl ether

Cat. No.: B1628191
CAS No.: 189084-57-9
M. Wt: 485.79 g/mol
InChI Key: WKBBBTLDLKYGBI-UHFFFAOYSA-N
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Description

2,2',4,6'-Tetrabromodiphenyl ether (CAS 189084-57-9) is a congener of the polybrominated diphenyl ethers (PBDEs), a class of brominated flame retardants of significant environmental and toxicological interest . This product is offered as a Certified Reference Material (CRM), specifically prepared at a concentration of 50 µg/mL in isooctane, making it a critical standard for quantitative analysis . Researchers utilize this compound primarily in environmental chemistry and analytical method development to identify and quantify PBDE contamination in various samples, including biota, sediments, and water . Its application is essential for studying the environmental fate, bioaccumulation, and transport of these persistent organic pollutants (POPs), which have been targeted for phase-out under the Stockholm Convention due to their persistence, bioaccumulative potential, and toxicity . As a component of technical penta-BDE mixtures, investigating congeners like this compound helps scientists understand congener-specific behavior and toxicological profiles, which can include effects on the liver and thyroid and impact neurobehavioral development . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. It is a hazardous material; please consult the Safety Data Sheet (SDS) prior to use and handle with appropriate personal protective equipment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Br4O B1628191 2,2',4,6'-Tetrabromodiphenyl ether CAS No. 189084-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-4-5-11(10(16)6-7)17-12-8(14)2-1-3-9(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBBBTLDLKYGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616285
Record name 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189084-57-9
Record name 2,2',4,6'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,6'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48056F316C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Occurrence and Distribution of 2,2 ,4,6 Tetrabromodiphenyl Ether

Primary and Secondary Emission Sources of Tetrabromodiphenyl Ethers

Polybrominated diphenyl ethers (PBDEs), including tetrabromodiphenyl ethers, are not naturally occurring; they are man-made compounds used as flame retardants in a wide array of consumer and industrial products. environment-agency.gov.uk Primary emission sources are directly linked to the manufacturing process of these chemicals and their incorporation into products like plastics, textiles, and electronic equipment. nih.gov

Secondary emissions occur throughout the lifecycle of products containing PBDEs. This includes volatilization from products during their use, leading to indoor air and dust contamination. environment-agency.gov.ukelsevierpure.com Further release into the environment happens through the disposal of these products in landfills, where leaching can occur, and through incineration processes. cdc.gov Wastewater treatment plants are also identified as significant secondary sources, receiving PBDEs from domestic and industrial wastewater and subsequently releasing them into aquatic environments through effluent discharge. environment-agency.gov.uk The disposal of sewage sludge, which can contain high concentrations of PBDEs, on land can also contribute to soil contamination. cdc.gov

Observed Environmental Concentrations of 2,2',4,6'-Tetrabromodiphenyl Ether

The congener this compound (BDE-51) is a component of some commercial PBDE mixtures. While less predominantly studied than other tetrabromodiphenyl ether congeners like BDE-47, its presence has been noted in various environmental matrices.

Detection and Quantification in Atmospheric Compartments

PBDEs, including tetrabromodiphenyl ethers, are found in both the vapor and particulate phases in the atmosphere. cdc.gov Lighter congeners are generally more volatile. gov.bc.ca Atmospheric transport is a significant pathway for the widespread distribution of these compounds, even to remote regions. cdc.gov Indoor air concentrations of particle-bound PBDEs are often significantly higher than outdoor concentrations due to the abundance of PBDE-containing products in indoor environments. environment-agency.gov.uk

Presence and Distribution in Aquatic Environments (e.g., water, sediment)

Aquatic ecosystems act as a major sink for PBDEs. nih.govnih.gov Due to their hydrophobic nature, these compounds tend to adsorb to sediment and suspended particles. environment-agency.gov.ukresearchgate.net Consequently, sediment concentrations are often much higher than those found in the water column. nih.gov

Occurrence and Profiling in Terrestrial Ecosystems (e.g., soil)

Soil contamination with PBDEs can occur through various pathways, including atmospheric deposition and the application of sewage sludge as fertilizer. environment-agency.gov.ukcdc.gov The persistence and strong adsorption characteristics of these compounds lead to their accumulation in soil. nih.gov

Research in the Hainan Province of China found that the sum of ten PBDE congeners in sediments ranged from 83 to 2929 pg/g dry weight. mdpi.com In a study on mangrove sediments, 2,2′,4,4′-tetra-bromodiphenytol ether (BDE-47) was identified as a ubiquitous organic pollutant. mdpi.com

Spatial and Temporal Trends of this compound (Research Gaps)

The spatial distribution of PBDEs is often linked to urban and industrial areas, which act as diffuse sources. nih.gov Temporal trend data for some PBDEs have shown a decrease in concentrations following the cessation of production of certain commercial formulations. For example, a study on Detroit River suspended sediments indicated that total PBDE concentrations decreased after 2000. nih.gov Similarly, a UK study showed significantly lower concentrations of BDE-47 and BDE-99 in house dust since 2006, following restrictions on the Penta-BDE formulation. elsevierpure.com

However, these downward trends are not universal, and in some locations, sediment concentrations of certain PBDEs are still on the rise. environment-agency.gov.uk There is a significant research gap concerning the specific spatial and temporal trends of this compound (BDE-51). Most studies focus on the more abundant congeners like BDE-47, BDE-99, and BDE-209, leaving the environmental fate and trends of less prevalent congeners like BDE-51 less understood. Further research is needed to specifically track the environmental concentrations and long-term trends of BDE-51 to fully assess its environmental impact.

Data on Environmental Concentrations of Tetrabromodiphenyl Ethers

Below are tables summarizing reported concentrations of various tetrabromodiphenyl ether congeners in different environmental matrices.

Table 1: Concentrations of Tetrabromodiphenyl Ethers in Aquatic Sediments

Location Congener(s) Concentration Range (ng/g dry weight)
Detroit River Total PBDEs 7 - several hundred

Table 2: Concentrations of Tetrabromodiphenyl Ethers in House Dust

Location Congener Mean Concentration (ng/g)
Birmingham, UK BDE-47 5.7
Birmingham, UK BDE-99 11

Environmental Fate and Transformation Pathways of 2,2 ,4,6 Tetrabromodiphenyl Ether

Abiotic Degradation Mechanisms

The environmental persistence of 2,2',4,6'-tetrabromodiphenyl ether (BDE-51) is significantly influenced by various abiotic degradation processes. These mechanisms, driven by physical and chemical factors, play a crucial role in the transformation and breakdown of this compound in the environment.

Photolytic Transformation Dynamics of this compound

Photolytic transformation, or photodegradation, is a key abiotic process that breaks down polybrominated diphenyl ethers (PBDEs) like BDE-51 through the action of light. Studies have shown that both artificial and natural sunlight can lead to the photodebromination of PBDEs. nih.gov The rate and products of this degradation can be influenced by the solvent and the presence of other substances. researchgate.net

Research on the photodegradation of the structurally similar BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) reveals that the process follows first-order kinetics, with the rate varying significantly depending on the solvent. For instance, the degradation rate of BDE-47 is different in hexane, methanol, toluene, and other organic solvents, which is attributed to the hydrogen-donating ability and light absorption properties of the solvent. researchgate.net The types and quantities of degradation products also differ across solvents. researchgate.net Inorganic ions can also affect the degradation rate of BDE-47. researchgate.net

While specific studies on the photolytic transformation of BDE-51 are limited, the behavior of other tetrabromodiphenyl ether congeners suggests that it would also undergo photodebromination, leading to the formation of lower brominated diphenyl ethers.

Reductive Debromination Routes of this compound and Formation of Lower Brominated Congeners

Reductive debromination is a significant transformation pathway for PBDEs, including tetrabromodiphenyl ethers, under anaerobic conditions. This process involves the removal of bromine atoms and their replacement with hydrogen atoms, leading to the formation of less brominated and potentially more toxic congeners. nih.gov

Studies on other PBDEs, such as the octa-BDE technical mixture, have demonstrated that reductive debromination can occur through both biotic and abiotic pathways. nih.gov For instance, zerovalent iron (Fe^0) has been shown to effectively reduce PBDEs. wur.nl In the case of BDE-47, synthetic iron-based bimetals like Pd/Fe^0 and Cu/Fe^0 have been shown to facilitate its debromination, with the solvent playing a crucial role in the reaction's effectiveness and the resulting products. nih.gov

Thermal Decomposition Characteristics

The thermal decomposition of PBDEs is a critical consideration, particularly in contexts such as fires, industrial heating processes, and waste incineration. cdu.edu.aumurdoch.edu.au When subjected to high temperatures, PBDEs degrade and can form hazardous byproducts, including polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). murdoch.edu.au

The decomposition of PBDEs can occur in both the condensed and gas phases. murdoch.edu.au The process is influenced by the presence of other materials. For example, polymers can act as hydrogen donors, facilitating the debromination of decabromodiphenyl ether (BDE-209) at temperatures around 300°C. researchgate.net The presence of antimony oxide can also influence the decomposition process. researchgate.net

Studies on the thermal degradation of BDE-47 over Fe-Al composite oxides have shown that it can lead to the formation of various lower brominated congeners through hydrodebromination. nih.gov The specific products formed can be influenced by the properties of the catalyst used. nih.gov It is plausible that this compound would exhibit similar thermal decomposition behavior, breaking down into lower brominated congeners and potentially forming PBDD/Fs under certain conditions.

Biotic Transformation Processes

The fate of this compound in the environment is also heavily influenced by biological processes. Organisms across different trophic levels can metabolize this compound, leading to its transformation and potential bioaccumulation.

Microbial Biotransformation and Debromination of Tetrabromodiphenyl Ethers

Microorganisms play a vital role in the environmental degradation of PBDEs. Under anaerobic conditions, microbial communities in sediments and soils can reductively debrominate highly brominated PBDEs to less brominated congeners. nih.gov For instance, anaerobic debromination of BDE-47 in river sediments has been observed to produce tribrominated and dibrominated congeners. nih.gov The bioavailability of PBDEs to microorganisms in sediments can be influenced by factors such as the black carbon content of the sediment. nih.gov

Specific bacterial species have been identified that can carry out this debromination. For example, cultures containing Dehalococcoides species have been shown to debrominate octa-BDE mixtures. nih.govberkeley.edu The white-rot fungus Phanerochaete chrysosporium has also been shown to degrade BDE-47 aerobically, primarily through hydroxylation, forming various hydroxylated metabolites and bromophenols. nih.govresearchgate.net

While direct evidence for the microbial biotransformation of BDE-51 is scarce, the existing research on other tetrabromodiphenyl ethers strongly suggests that it would also be a substrate for microbial degradation, leading to the formation of a range of lower brominated and hydroxylated products.

Bio-transformation in Terrestrial and Aquatic Biota

Biotransformation of this compound also occurs in higher organisms, including both aquatic and terrestrial biota.

In aquatic environments, PBDEs are known to accumulate in organisms and undergo biotransformation. mdpi.com For example, marine microalgae have been shown to take up BDE-47 and, in some cases, debrominate it to BDE-28. researchgate.netusask.ca However, the formation of hydroxylated metabolites in microalgae appears to be limited. usask.ca In fish, such as zebrafish, BDE-47 can accumulate and cause various toxic effects. sacredheart.edusacredheart.edu Zebrafish have also been shown to biotransform 6-MeO-BDE-47, a methoxylated derivative, into 6-OH-BDE-47. acs.org However, the transformation of BDE-47 to hydroxylated or methoxylated forms was not observed in one study with zebrafish larvae. acs.org In seabirds, 2'-MeO-BDE-68 has been identified as a dominant MeO-PBDE congener, suggesting congener-specific biotransformation capacities. nih.gov

In terrestrial ecosystems, organisms like earthworms can accumulate and biotransform PBDEs. Studies with Eisenia fetida have shown that they can debrominate BDE-47 and also transform it into methoxylated derivatives. nih.gov

Human liver microsomes have also been studied for their ability to metabolize BDE-47. These studies have identified cytochrome P450 enzymes, particularly CYP2B6, as being responsible for the formation of several hydroxylated metabolites. nih.govnih.gov This indicates that humans can also biotransform ingested BDE-47.

Given the evidence from a wide range of organisms, it is highly probable that this compound undergoes biotransformation in both terrestrial and aquatic biota, leading to the formation of various debrominated and hydroxylated metabolites.

Environmental Transport and Partitioning Behavior

The behavior of this compound in the environment is characterized by its tendency to partition between different environmental compartments. This partitioning behavior is a key determinant of its mobility, bioavailability, and potential for long-distance travel from its sources.

Inter-compartmental Exchange Processes (e.g., air-water, sediment-water, soil-air)

The movement of BDE-51 between air, water, soil, and sediment is governed by several key physicochemical properties. These partitioning coefficients determine the equilibrium distribution of the chemical in the environment.

Sediment-Water Partitioning: The sediment-water partition coefficient (Koc), normalized to the organic carbon content of the sediment, is a measure of a chemical's tendency to adsorb to sediment particles from the water column. For hydrophobic compounds like BDE-51, this value is typically high, indicating a strong affinity for sediment. This means that once in an aquatic environment, a significant portion of BDE-51 is likely to be bound to sediments, which can act as a long-term reservoir for the compound. The equilibrium partitioning approach assumes that the partitioning of a chemical between sediment organic carbon and interstitial water is at or near equilibrium. clu-in.org

Soil-Air Partitioning: The soil-air partition coefficient (Ksa) describes the distribution of a chemical between the soil and the atmosphere. This partitioning process is influenced by factors such as soil organic matter content, temperature, and the chemical's vapor pressure. For semi-volatile organic compounds like BDE-51, soil can act as both a source and a sink to the atmosphere, depending on environmental conditions. The exchange of these compounds between soil and air is of paramount importance to their environmental fate. nih.gov

Partitioning ProcessGoverning CoefficientGeneral Behavior of BDE-51Significance
Air-Water Henry's Law Constant (Kaw)Moderate volatilization potentialEntry into the atmosphere for long-range transport
Sediment-Water Sediment-Water Partition Coefficient (Koc)Strong affinity for sedimentSediments act as a long-term sink
Soil-Air Soil-Air Partition Coefficient (Ksa)Dynamic exchange between soil and airSoil can be a source or sink depending on conditions

Long-Range Environmental Transport Potential of Tetrabromodiphenyl Ethers

The potential for a chemical to be transported over long distances from its source is a critical factor in assessing its global impact. For PBDEs, including tetrabromodiphenyl ethers, long-range transport is primarily facilitated by atmospheric and oceanic currents.

Lower-brominated PBDEs, a category that includes BDE-51, are considered to have a higher potential for long-range atmospheric transport compared to their more heavily brominated counterparts. This is due to their relatively higher volatility and persistence in the atmosphere. Modeling studies and environmental monitoring in remote regions like the Arctic have shown the presence of various PBDE congeners, confirming their ability to travel far from their points of origin.

The process of long-range transport involves several steps:

Release: BDE-51 can be released into the environment from various sources, including manufacturing processes, volatilization from products containing PBDEs, and disposal of these products.

Atmospheric Entry: Through volatilization from surfaces like soil and water, BDE-51 enters the atmosphere.

Atmospheric Transport: Once in the atmosphere, it can be transported by wind currents over vast distances. During transport, it can exist in the gas phase or be adsorbed onto atmospheric particles.

Deposition: The compound is then removed from the atmosphere through wet deposition (rain and snow) and dry deposition (gravitational settling of particles).

This cycle of volatilization, transport, and deposition can lead to the "grasshopper effect," where the chemical undergoes repeated cycles of deposition and re-volatilization, facilitating its movement towards colder regions like the Arctic. The lifetime of air pollutants in the troposphere can range from days to weeks in the free troposphere, allowing for transport on local, regional, and even hemispheric scales. epa.gov While specific modeling studies focusing solely on BDE-51 are limited, the general understanding of lower-brominated PBDEs points towards a significant potential for long-range environmental transport.

Advanced Analytical Methodologies for 2,2 ,4,6 Tetrabromodiphenyl Ether

Sophisticated Sample Preparation and Extraction Techniques

The initial and critical step in the analysis of 2,2',4,6'-tetrabromodiphenyl ether involves its extraction from complex sample matrices such as sediment, water, and biological tissues. The lipophilic nature of this compound means it tends to accumulate in fatty tissues of organisms and associate with organic matter in sediments. researchgate.net

Commonly employed extraction techniques aim to efficiently isolate the analyte while minimizing matrix interference. researchgate.net These include:

Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples with organic solvents like n-hexane and acetone. nih.govnih.gov It offers advantages such as reduced solvent consumption and faster extraction times compared to traditional methods. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used cleanup and pre-concentration method. mdpi.com After initial extraction, the sample extract is passed through a cartridge containing a solid adsorbent. The target analyte, this compound, is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. mdpi.com

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent like hexane. researchgate.netmdpi.com

Gel Permeation Chromatography (GPC): GPC is often used for the cleanup of extracts from high-fat biological samples to remove lipids that can interfere with chromatographic analysis. cdc.gov

The choice of extraction and cleanup method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical instrumentation. mdpi.com For instance, a multi-step cleanup process involving both GPC and SPE on silica (B1680970) cartridges may be necessary for complex samples like sediments to achieve the required level of purity for analysis. nih.gov

High-Resolution Chromatographic Separation

Gas chromatography (GC) is the primary technique for separating this compound from other PBDE congeners and potential interfering compounds. thermofisher.cn The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. cdc.gov

The analysis of PBDEs, including this compound, presents several chromatographic challenges. These include the large number of congeners (209 in total) and the potential for co-elution, where two or more compounds exit the column at the same time. researchgate.netthermofisher.com

To overcome these challenges, high-resolution capillary columns with specific stationary phases are employed. cdc.gov Columns with lengths of 15 to 30 meters are commonly used, with shorter columns offering the advantage of faster analysis times. restek.com For example, a 15m Rtx-1614 column can achieve separation in under 20 minutes, a significant reduction from the 60-minute run times typical with longer columns. restek.com

The GC oven temperature program is carefully optimized to ensure the efficient separation of congeners. nih.gov A typical program starts at a lower temperature and gradually increases to a high temperature to elute the less volatile, more highly brominated congeners. nih.gov The injector temperature is also a critical parameter and must be high enough to ensure the volatilization of the analytes without causing thermal degradation. researchgate.net

A critical aspect of PBDE analysis is the separation of isobaric congeners, which have the same mass but different structures. For example, the separation of BDE-49 and BDE-71 is essential as they can interfere with each other's quantification if not chromatographically resolved. thermofisher.com Specialized GC columns and optimized conditions are necessary to achieve this separation. restek.comthermofisher.com

Table 1: Typical Gas Chromatography (GC) Parameters for PBDE Analysis

ParameterTypical Setting
Column 15-30 m length, 0.25 mm I.D., 0.10-0.25 µm film thickness (e.g., Rtx-1614, DB-5ms)
Injection Mode Splitless or Pulsed Splitless
Injector Temperature 260-300°C
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.8 mL/min)
Oven Program Initial temp. ~100°C, ramped to ~320°C

This table presents a generalized overview of typical GC parameters. Specific conditions may vary depending on the instrument, column, and target analytes.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) coupled with gas chromatography (GC-MS) is the definitive technique for the identification and quantification of this compound. cdc.gov MS provides high selectivity and sensitivity, allowing for the detection of trace levels of the compound in complex environmental samples. thermofisher.com

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of PBDEs. pacificrimlabs.com HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, which allows for the unambiguous identification of target compounds based on their exact mass. thermofisher.com This is particularly important for distinguishing between different PBDE congeners and from other co-eluting matrix components that may have the same nominal mass. thermofisher.com

GC coupled with an Orbitrap mass spectrometer is one such HRMS technique that provides excellent sensitivity and mass accuracy. thermofisher.com This system can achieve mass resolution of 60,000 FWHM (full width at half maximum), enabling the confident identification of PBDEs even in complex matrices like sediment and sludge. thermofisher.com

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for the accurate quantification of trace organic contaminants, including this compound. epa.govbirmingham.ac.uk This method involves adding a known amount of an isotopically labeled internal standard (e.g., ¹³C-labeled this compound) to the sample prior to extraction and analysis. nih.govbirmingham.ac.uk

The labeled standard behaves chemically and physically identically to the native analyte throughout the sample preparation and analysis process. birmingham.ac.uk By measuring the ratio of the native analyte to the labeled standard in the final extract, any losses of the analyte during the procedure can be corrected for, leading to highly accurate and precise quantification. birmingham.ac.uk This technique effectively compensates for matrix effects and variations in instrument response. birmingham.ac.uk The US Environmental Protection Agency (EPA) Method 1614A, for example, utilizes HRGC/HRMS with isotope dilution for the determination of PBDEs in various environmental matrices. epa.gov

Table 2: Comparison of Mass Spectrometry Techniques for PBDE Analysis

TechniquePrincipleAdvantages
High-Resolution Mass Spectrometry (HRMS) Measures exact mass of ions.High specificity and confidence in identification.
Tandem Mass Spectrometry (MS/MS) Selects a specific precursor ion and fragments it to produce characteristic product ions.High selectivity by monitoring specific transitions, reducing matrix interference. thermofisher.com
Isotope Dilution Mass Spectrometry (IDMS) Uses isotopically labeled internal standards for quantification.High accuracy and precision by correcting for analyte loss and matrix effects. birmingham.ac.uk

Quality Assurance and Quality Control Protocols for Environmental Monitoring

To ensure the reliability and validity of analytical data for this compound, stringent quality assurance (QA) and quality control (QC) protocols are essential. nih.gov These measures are implemented throughout the entire analytical process, from sample collection to final data reporting. cdc.gov

Key QA/QC protocols include:

Method Blanks: A method blank is an analyte-free matrix that is carried through the entire sample preparation and analysis procedure. cdc.gov It is used to assess for any contamination introduced during the analytical process.

Spiked Samples: A known amount of the analyte is added to a sample (matrix spike) or a blank (blank spike) to evaluate the accuracy and recovery of the analytical method.

Certified Reference Materials (CRMs): CRMs are materials with a certified concentration of the target analyte. rsc.org They are analyzed alongside environmental samples to verify the accuracy of the analytical method. For instance, SRM 1941b (Organics in Marine Sediment) and SRM 2977 (Freeze-Dried Mussel Tissue) have been used to validate methods for PBDE analysis. rsc.org

Internal Standards: As discussed in the context of IDMS, isotopically labeled internal standards are crucial for accurate quantification. birmingham.ac.uk

Instrument Calibration: The GC-MS instrument is calibrated using a series of standard solutions of known concentrations to establish a calibration curve, which is then used to determine the concentration of the analyte in the samples. jenck.com

Replicate Analyses: Analyzing replicate samples provides a measure of the precision of the analytical method.

Adherence to these QA/QC protocols is critical for generating high-quality, defensible data for environmental monitoring and regulatory purposes. cdc.gov

Ecological Bioaccumulation and Trophic Transfer of 2,2 ,4,6 Tetrabromodiphenyl Ether

Bioaccumulation Dynamics in Aquatic Organisms

2,2',4,6'-Tetrabromodiphenyl ether, a member of the polybrominated diphenyl ethers (PBDEs) family, demonstrates a significant capacity to accumulate in aquatic life. Its hydrophobic and lipophilic properties facilitate its absorption from the surrounding water and sediment into the fatty tissues of organisms.

Studies have shown that related tetrabromodiphenyl ether congeners, such as BDE-47, exhibit high bioconcentration factors (BCFs), indicating a strong potential for bioaccumulation in the marine food web. mdpi.comnih.gov For instance, the BCFs for tetrabrominated to hexabrominated diphenyl ethers in marine environments can range from 17 to 76. nih.gov Research on the hydroxylated metabolite of BDE-68, 2'-OH-BDE68, in common carp (B13450389) revealed BCF values ranging from 4.8 to 299.2, with uptake rates (k1) of 0.15 to 21.3 per day and elimination rates (k2) of 0.027 to 0.075 per day. nih.gov This study also highlighted that the highest concentrations were found in the liver and kidney of the fish. nih.gov

In a study on zebrafish embryos, the bioconcentration of another tetrabromodiphenyl ether, BDE-47, increased with the duration of exposure. researchgate.net The concentrations of various PBDEs, including BDE-47, in biota samples from a freshwater lake ranged from 2.36 to 85.81 ng/g lipid weight. mdpi.comnih.gov This particular study identified BDE-47 as one of the major congeners found in the aquatic organisms. mdpi.comnih.gov

The table below summarizes the bioaccumulation data for BDE-68 and related compounds in aquatic organisms from various studies.

OrganismCompoundExposure RouteBioconcentration Factor (BCF)Key Findings
Common Carp (Cyprinus carpio)2'-OH-BDE68Water4.8 - 299.2Highest concentrations in liver and kidney. nih.gov
Zebrafish (Danio rerio)BDE-47Water26 - 2430 (time-dependent)BCF increased with exposure time. researchgate.net
Various freshwater organismsPBDEs (including BDE-47)EnvironmentalNot directly measured, but tissue concentrations ranged from 2.36 to 85.81 ng/g lipid weight.BDE-47 was a major congener detected. mdpi.comnih.gov

Bioaccumulation Dynamics in Terrestrial Organisms

The bioaccumulation of this compound extends to terrestrial ecosystems. Organisms can be exposed through the ingestion of contaminated soil, water, and food sources. The persistence of PBDEs in soil makes them available for uptake by soil invertebrates, which are then consumed by a variety of other animals.

Research has documented the presence and bioaccumulation of various PBDE congeners in terrestrial food webs. researchgate.net For example, a study investigating PBDEs in passerine birds, wood mice, and bank voles, and their predators (sparrowhawks, common buzzards, and red foxes), found evidence of bioaccumulation. researchgate.net While specific data for BDE-68 was not the focus, the study demonstrated that less brominated congeners, like other tetrabromodiphenyl ethers, tend to bioaccumulate significantly. researchgate.net

Another point of entry into the terrestrial food chain is through the application of sewage sludge as fertilizer, which can contain PBDEs. This can lead to the contamination of agricultural soils and subsequent uptake by crops and grazing animals. The lipophilic nature of these compounds means they readily accumulate in the fatty tissues of terrestrial animals.

The table below provides an overview of findings related to the bioaccumulation of PBDEs in terrestrial organisms.

OrganismCompound(s)Exposure RouteBiomagnification Factor (BMF)Key Findings
Great Tits, Wood Mice, Bank VolesPBDE congeners (not BDE-68 specifically)DietNot specified for individual congenersDemonstrates the potential for PBDE bioaccumulation in terrestrial food chains. researchgate.net
Sparrowhawks, Common BuzzardsPBDE congeners (not BDE-68 specifically)Diet2 to 34 (for sum of PBDEs)Shows biomagnification from prey to avian predators. researchgate.net
Red FoxPBDE congeners (not BDE-68 specifically)DietNo biomagnification observedSuggests high metabolic capacity for organohalogens in foxes. researchgate.net

Trophic Transfer and Biomagnification Potential within Ecological Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next. Biomagnification, a specific type of trophic transfer, occurs when the concentration of a substance increases in organisms at successively higher levels in a food chain. Due to its persistence and bioaccumulative properties, this compound and other PBDEs have the potential for biomagnification.

Studies in aquatic food webs have demonstrated the biomagnification of PBDEs. In the Pearl River Estuary, trophic magnification factors (TMFs) for several BDE congeners, including BDE-47, were found to be greater than one, indicating their potential to biomagnify. researchgate.net Similarly, a study in a freshwater food web in the Yangtze River Delta found that TMF values for most PBDE congeners were significantly higher than one. mdpi.com In a northwest Atlantic marine food web, biomagnification factors (BMFs) for the sum of PBDEs between fish and harbor seals ranged from 17.1 to 76.5, indicating a high potential for biomagnification. gulfofmaine.org

In terrestrial food webs, the biomagnification of PBDEs has also been observed. For instance, BMFs for the sum of PBDEs in predatory bird food chains were found to range from 2 to 34. researchgate.net This indicates that top predators can accumulate high concentrations of these contaminants from their diet. However, it is important to note that the biomagnification potential can be influenced by the metabolic capacity of the organism, as seen in the case of the red fox, where no biomagnification was observed. researchgate.net

The table below summarizes the trophic transfer and biomagnification potential of BDE-68 and related compounds.

Food WebCompound(s)Trophic Magnification Factor (TMF) / Biomagnification Factor (BMF)Key Findings
Pearl River Estuary (Aquatic)BDE-47 and other congenersTMFs > 1 for several congenersDemonstrates biomagnification potential in a marine estuary. researchgate.net
Yangtze River Delta (Freshwater)PBDE congenersTMFs > 1 for most congenersConfirms biomagnification in a freshwater ecosystem. mdpi.com
Northwest Atlantic (Marine)Sum of PBDEsBMFs of 17.1 to 76.5 (fish to harbor seals)High biomagnification potential in marine mammals. gulfofmaine.org
European Terrestrial Food ChainsSum of PBDEsBMFs of 2 to 34 (in predatory birds)Evidence of biomagnification in terrestrial avian predators. researchgate.net

Quantum Chemical and Molecular Modeling Studies of 2,2 ,4,6 Tetrabromodiphenyl Ether

Conformational Analysis using Molecular Orbital Theory

The spatial arrangement, or conformation, of a polybrominated diphenyl ether (PBDE) molecule is a critical determinant of its physical properties and biological activity. Molecular orbital (MO) theory, a fundamental concept in quantum chemistry, is employed to understand the conformational preferences of these molecules.

Studies have utilized semi-empirical self-consistent field molecular orbital (SCF-MO) methods, such as AM1, to investigate the conformational landscape of PBDEs, including 2,2',4,6'-tetrabromodiphenyl ether. researchgate.net These calculations generate potential energy surfaces (PES) by systematically varying the dihedral angles of the ether linkage. The results of these analyses indicate that most PBDE congeners, with the exception of those with bromine atoms at all four ortho-positions, are conformationally flexible. researchgate.net This flexibility arises from low energy barriers for the interconversion between different stable conformers. researchgate.net

For this compound, the presence of bromine atoms at the 2, 2', and 6' positions introduces steric hindrance that influences the preferred orientation of the two phenyl rings. However, compared to tetra-ortho-brominated congeners, it retains a degree of conformational softness. researchgate.net This inherent flexibility is a significant factor in its environmental behavior and interactions with biological systems. The insights from MO theory are consistent with experimental data from X-ray crystallography. researchgate.net

Table 1: Conformational Properties of PBDEs based on Molecular Orbital Theory

PropertyFindingSignificance
Conformational FlexibilityMost PBDEs, including this compound, exhibit low energy barriers for interconversion between stable conformers. researchgate.netInfluences environmental transport, partitioning, and receptor binding.
Steric EffectsThe bromine substitution pattern, particularly at ortho positions, significantly impacts the molecular conformation. researchgate.netDetermines the degree of non-coplanarity of the phenyl rings.
Methodological AgreementSemi-empirical MO calculations are in good agreement with higher-level ab initio and DFT methods, as well as experimental X-ray data. researchgate.netProvides confidence in the computational predictions of conformational behavior.

Density Functional Theory (DFT) Applications in Studying Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules like this compound. DFT methods offer a balance between computational cost and accuracy, making them well-suited for a wide range of applications.

DFT calculations have been extensively used to determine the optimized geometries of PBDE congeners. researchgate.netnih.gov These calculations have shown that the addition of bromine atoms to the diphenyl ether structure leads to an increase in the dihedral angle between the phenyl rings, a direct consequence of steric effects. nih.gov

Furthermore, DFT is employed to calculate a variety of molecular properties that are crucial for understanding the behavior of these compounds. These properties include:

Vibrational Frequencies: Theoretical vibrational spectra calculated using DFT can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.netnih.gov

Electronic Properties: DFT is used to compute electronic properties such as polarizability, polarizability anisotropy, and quadrupole moments for all 209 PBDE congeners. nih.gov These properties are highly dependent on the specific bromine substitution pattern and are valuable descriptors in understanding congener-specific toxicities. nih.gov

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com

Table 2: Applications of DFT in the Study of PBDEs

ApplicationDescriptionRelevance to this compound
Geometry Optimization Calculation of the lowest energy three-dimensional structure. researchgate.netnih.govPredicts the most stable conformation and key geometric parameters like bond lengths and dihedral angles.
Vibrational Analysis Calculation of theoretical vibrational frequencies and comparison with experimental spectra. researchgate.netnih.govAids in the structural characterization and understanding of intramolecular dynamics.
Electronic Property Calculation Determination of properties like polarizability and quadrupole moments. nih.govProvides descriptors for QSAR models and helps to understand intermolecular interactions.
Frontier Orbital Analysis Calculation of HOMO and LUMO energies and their distribution. biointerfaceresearch.comOffers insights into the molecule's susceptibility to electrophilic and nucleophilic attack.

Structure-Reactivity and Structure-Fate Relationship Investigations

Understanding the relationship between the chemical structure of this compound and its reactivity and environmental fate is essential for assessing its potential risks. Quantum chemical methods play a vital role in elucidating these relationships.

The reactivity of PBDEs can be predicted by examining their electronic structures, particularly the frontier molecular orbitals (HOMO and LUMO) and the distribution of electron density. nih.govcapes.gov.br The energies of these orbitals provide information about the molecule's susceptibility to different types of reactions:

Electrophilic Reactions: The energy of the HOMO is related to the molecule's ability to donate electrons.

Nucleophilic Reactions: The energy of the LUMO indicates the molecule's ability to accept electrons.

Photolytic Reactions: The HOMO-LUMO gap can be related to the molecule's potential for photochemical degradation. nih.govcapes.gov.br

By analyzing the frontier electron densities, it is possible to predict the most likely sites for metabolic reactions, such as hydroxylation, which is a key transformation pathway for PBDEs in biological systems. nih.govcapes.gov.br

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activity and physical properties of chemicals based on their molecular structure. Electronic parameters derived from quantum chemical calculations, such as those from the semi-empirical AM1 method, have been successfully used to develop QSAR and QSPR models for PBDEs. nih.govcapes.gov.br These models can predict properties like gas chromatographic retention times and ultraviolet spectral characteristics. nih.govcapes.gov.br

Table 3: Structure-Reactivity and Structure-Fate Descriptors for PBDEs

DescriptorMethod of DeterminationRelevance to this compound
Frontier Orbital Energies (HOMO, LUMO) Quantum Chemical Calculations (e.g., AM1, DFT) nih.govcapes.gov.brPredicts susceptibility to electrophilic, nucleophilic, and photolytic reactions.
Frontier Electron Densities Quantum Chemical Calculations nih.govcapes.gov.brPredicts the regioselectivity of metabolic reactions.
Electronic Parameters for QSAR/QSPR Semi-empirical and DFT calculations nih.govcapes.gov.brEnables prediction of biological activities and physical properties.
Bromine Substitution Pattern Molecular StructureInfluences rates and products of debromination and other degradation pathways. nih.gov

Environmental Remediation Technologies for Tetrabromodiphenyl Ether Contamination

Electrochemical Degradation Approaches

Electrochemical reduction has emerged as a promising technology for the degradation of brominated flame retardants. Research has demonstrated the effectiveness of this method for the debromination of various PBDEs.

One study investigated the electrochemical reduction of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47), a structurally similar compound to BDE-51, using palladium-supported on metal foam electrodes (Pd/Ni, Pd/Cu, and Pd/Ag). mdpi.com The results indicated that the 15.16% Pd/Ni foam electrode exhibited the highest degradation efficiency. mdpi.com The degradation rate was influenced by factors such as the presence of electrolytes, which was found to inhibit the process, and the current density. mdpi.com The efficiency initially increased with current density, peaking at 4 mA, and then decreased with further increases. mdpi.com The study also showed that this method is effective for a range of PBDEs with different levels of bromination, achieving over 80% degradation within 90 minutes. mdpi.com The degradation mechanism was primarily identified as hydrogen atom transfer for Pd/Ni and Pd/Ag electrodes, while electron transfer was dominant for the Pd/Cu electrode. mdpi.com

Table 1: Electrochemical Degradation of BDE-47 with Pd/Metal Foam Electrodes

Electrode Material Degradation Efficiency Primary Mechanism
15.16% Pd/Ni foam High Hydrogen Atom Transfer
9.37% Pd/Cu foam Moderate Electron Transfer
10.26% Pd/Ag foam Moderate Hydrogen Atom Transfer

This table summarizes the performance of different electrode materials in the electrochemical degradation of BDE-47, a compound structurally related to 2,2',4,6'-tetrabromodiphenyl ether.

Advanced Oxidation Processes for Tetrabromodiphenyl Ether Removal

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). netsolwater.com These processes are particularly effective against persistent organic pollutants that are difficult to degrade using conventional methods. netsolwater.com

Common AOPs include:

UV-Based Systems: The combination of ultraviolet (UV) light with oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃) generates hydroxyl radicals, enhancing the degradation of contaminants. netsolwater.com

Fenton Process: This process utilizes iron as a catalyst to activate hydrogen peroxide and produce hydroxyl radicals. netsolwater.com Variations such as Photo-Fenton (using UV light) and Electro-Fenton (using electrical current) can improve efficiency. netsolwater.com

A study on a two-stage reduction/subsequent oxidation (T-SRO) treatment for BDE-47 demonstrated the power of combining different processes. nih.gov While direct oxidation with a Fenton-like reagent (Fe-Ag/H₂O₂) coupled with ultrasound was not highly effective, a pre-treatment step involving reduction with Fe-Ag/US led to complete mineralization of the resulting diphenyl ether. nih.gov This highlights the potential of sequential treatment strategies for the complete degradation of these persistent compounds. nih.gov

Another study explored the thermal degradation of BDE-47 using a synthesized Fe-Al composite oxide. nih.gov The process, conducted at 300 °C, resulted in the hydrodebromination of BDE-47, producing various lower-brominated diphenyl ethers. nih.gov The composition of the catalyst, controlled by the urea (B33335) dosage during synthesis, influenced the distribution of the degradation products. nih.gov

Bioremediation Strategies, Including Microbial Augmentation

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. Several studies have investigated the potential of bacteria and fungi to degrade tetrabromodiphenyl ethers.

One study isolated a bacterial strain from activated sludge, identified as having a 90% similarity to Acinetobacter sp., that could degrade BDE-47 under aerobic conditions. nih.govresearchgate.net Over a 63-day period, this bacterium degraded 45.44% of the initial BDE-47 concentration, using it as a carbon source. nih.govresearchgate.net The major degradation product was identified as 4-OH-BDE. nih.gov

Another approach, termed microbial augmentation, involves introducing specific degrading bacteria into contaminated environments to enhance the remediation process. aloki.hu A study simulating the remediation of BDE-47 contaminated soil found that the addition of a free degrading strain of Bacillus laterosporus resulted in a 39.77% degradation rate over 90 days. aloki.hu The use of an immobilized form of the same strain yielded a slightly lower degradation rate of 36.94%. aloki.hu

The white-rot fungus Phanerochaete chrysosporium has also shown the ability to aerobically degrade BDE-47. nih.gov Its extracellular enzymes play a significant role in this process. nih.gov The degradation pathway was found to primarily involve hydroxylation, leading to the formation of mono-hydroxylated PBDEs and bromophenols. nih.gov

Microalgae also show promise in the bioremediation of PBDEs. A study with a Chlorella isolate demonstrated the removal of 86-98% of spiked BDE-47 through adsorption, uptake, and metabolism. nih.gov The metabolic pathways included debromination, hydroxylation, and methoxylation, with oxidative transformation to hydroxylated products being the primary initial step. nih.gov

Table 2: Microbial Degradation of BDE-47

Microorganism Condition Degradation Rate Key Findings
Acinetobacter sp. Aerobic 45.44% in 63 days Uses BDE-47 as a carbon source. nih.govresearchgate.net
Bacillus laterosporus (free strain) Soil Simulation 39.77% in 90 days Microbial augmentation promotes degradation. aloki.hu
Bacillus laterosporus (immobilized) Soil Simulation 36.94% in 90 days Immobilization is a viable application method. aloki.hu
Phanerochaete chrysosporium Aerobic Effective degradation Extracellular enzymes are key; hydroxylation is a major pathway. nih.gov
Chlorella isolate - 86-98% removal Adsorption, uptake, and metabolism contribute to removal. nih.gov

This table presents a summary of research findings on the microbial degradation of BDE-47, a congener of this compound.

Sorption-Based Remediation Techniques for Contaminated Matrices

Sorption-based techniques utilize materials that can bind contaminants, effectively removing them from soil and water. Biochar, a charcoal-like substance produced from the pyrolysis of biomass, has been extensively studied for its ability to sorb organic pollutants.

Research on the sorption of BDE-47 onto corn straw biochars produced at different temperatures (300, 500, and 700°C) revealed that the sorption behavior is influenced by the properties of the biochar. researchgate.net Biochar produced at 700°C, which had a significantly higher micropore volume, exhibited enhanced pore-filling adsorption. researchgate.net Another study using maize straw-derived biochars found that the biochar pyrolyzed at 600°C had the highest adsorption capacity for BDE-47, attributed to its larger specific surface area and higher aromaticity. researchgate.net The adsorption process was found to be complex, involving both film diffusion and pore diffusion as rate-limiting steps. researchgate.net

The bioavailability of sediment-associated BDE-47 to microorganisms is also linked to sorption characteristics. nih.gov A study of sediments from Chinese rivers found a significant negative correlation between the black carbon content of the sediment and the desorption of BDE-47. nih.gov This suggests that stronger sorption to black carbon reduces the availability of BDE-47 for microbial degradation. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound BDE-51
2,2',4,4'-Tetrabromodiphenyl ether BDE-47
Diphenyl ether DPE
Hydrogen peroxide H₂O₂
Ozone O₃
4-hydroxy-2,2',4'-tribromodiphenyl ether 4-OH-BDE
Mono-hydroxylated PBDEs -
Bromophenols -
Palladium Pd
Nickel Ni
Copper Cu
Silver Ag
Iron Fe
Aluminum Al
Urea -
Black carbon BC

Regulatory Frameworks and Their Influence on 2,2 ,4,6 Tetrabromodiphenyl Ether Research

International Conventions and Agreements on PBDEs (e.g., Stockholm Convention)

The primary international treaty governing PBDEs is the Stockholm Convention on Persistent Organic Pollutants (POPs), a global agreement to protect human health and the environment from chemicals that remain intact in the environment for long periods. epd.gov.hknih.gov In 2009, at the fourth meeting of the Conference of the Parties (COP4), a significant amendment was made to list specific PBDEs in Annex A of the convention, mandating their elimination from production and use. epd.gov.hkbrsmeas.org

The listing, under decision SC-4/18, specifically targets "Tetrabromodiphenyl ether and pentabromodiphenyl ether". pops.intecolex.org The convention provides a precise definition for this entry, stating it encompasses "2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) and other tetra- and pentabromodiphenyl ethers present in commercial pentabromodiphenyl ether". pops.int This definition is critical as commercial pentaBDE was not a single compound but a technical mixture of various PBDE congeners. wikipedia.org While BDE-47 and BDE-99 were the most abundant congeners in these mixtures, other tetrabromodiphenyl ethers, including BDE-51, were also present, albeit in smaller quantities. nih.govwikipedia.orgresearchgate.net Therefore, BDE-51 falls under the purview of the Stockholm Convention's elimination mandate as a component of the commercial pentaBDE mixture.

The convention aims to eliminate the production and use of these chemicals, but it includes a specific exemption allowing for the recycling of articles that may contain these PBDEs. brsmeas.orgpops.int This exemption is time-limited and is set to expire at the latest in 2030, by which point parties to the convention must ensure the environmentally sound disposal of these products. brsmeas.orgpops.int

National and Regional Regulatory Approaches for Tetrabromodiphenyl Ethers

Following the lead of the Stockholm Convention, many countries and regions have implemented their own regulations to control and phase out PBDEs. These frameworks typically target the commercial mixtures in which tetrabromodiphenyl ethers are found.

Jurisdiction Regulatory Framework Key Provisions for Tetrabromodiphenyl Ethers
European Union Regulation (EU) 2019/1021 (POPs Regulation)Implements the Stockholm Convention. Prohibits the manufacturing, placing on the market, and use of listed PBDEs, including tetraBDE. europa.eu Sets Unintentional Trace Contaminant (UTC) limit values for the sum of PBDEs in mixtures and articles (e.g., 500 mg/kg), with plans for these limits to be progressively lowered. europa.eu These regulations apply to materials and products made from recovered or recycled materials. europa.eu
United States Toxic Substances Control Act (TSCA)The Environmental Protection Agency (EPA) has acted to phase out the production and import of pentaBDE and octaBDE commercial mixtures. epa.govnih.gov Significant New Use Rules (SNURs) were established to require EPA notification and review before any new manufacturing or importing of these chemicals could resume, including as part of an article. epa.gov
Canada Canadian Environmental Protection Act, 1999 (CEPA 1999)Added PBDEs containing four or more bromine atoms to the List of Toxic Substances. publications.gc.capublications.gc.ca The Prohibition of Certain Toxic Substances Regulations prohibit the manufacture, use, sale, and import of tetra-, penta-, and hexaBDE congeners and mixtures containing them. publications.gc.cacanada.ca The 2022 proposed update sets incidental presence limits, such as ≤ 10 mg/kg (ppm) for individual congeners in substances and ≤ 500 mg/kg (ppm) for the sum of all PBDE congeners in manufactured items. gazette.gc.ca

This table provides a summary of key regulatory actions and is not exhaustive.

Implications of Regulations for Future Research Directions on BDE-51

The comprehensive regulatory action against major PBDE commercial mixtures has fundamentally altered the landscape of scientific inquiry for individual congeners like BDE-51. While these regulations were aimed at halting new production, they have inadvertently spurred new lines of research focused on the legacy of these persistent chemicals.

Shift from Primary Production to Legacy Sources: With the cessation of commercial pentaBDE production in many parts of the world, research has pivoted from studying occupational exposures and manufacturing processes to quantifying the release of PBDEs from consumer products already in use or in the waste stream. epa.gov This has created a demand for a more nuanced understanding of the full congener profile, including minor components like BDE-51, in older products such as polyurethane foam, electronics, and furniture to accurately assess long-term environmental emissions.

Focus on Environmental Transformation: A significant area of modern research is the environmental fate of PBDEs, particularly the debromination of higher-brominated congeners. Studies have suggested that decaBDE, which was used in large volumes, can degrade in the environment or through metabolic processes into lower-brominated and potentially more bioaccumulative congeners. canada.ca This has made the study of congeners like BDE-51, which are not major components of any commercial mixture, critical. Future research is increasingly directed at determining whether BDE-51 and similar congeners can be formed as breakdown products from more complex PBDEs already contaminating the environment.

Characterizing the "Total" PBDE Exposure: Regulatory actions have underscored the importance of understanding the complete picture of human and environmental exposure. Early biomonitoring often focused on the most abundant congeners like BDE-47 and BDE-99. However, recognizing that the toxicological effects of PBDE mixtures can be complex, current research aims to characterize a wider array of congeners. nih.gov This has increased the importance of studying the prevalence, bioaccumulation potential, and toxicokinetics of less-abundant congeners like BDE-51 to ensure that risk assessments are comprehensive and not underestimating the total risk from PBDE exposure. nih.gov

Development of Analytical Reference Materials: The implementation of regulations and the need for global monitoring programs require accurate and reliable analytical methods. This has necessitated the synthesis and availability of certified reference standards for all 209 possible PBDE congeners, including BDE-51. accustandard.com The availability of these standards is a direct consequence of the regulatory need for precise monitoring and has, in turn, facilitated more detailed research into the environmental distribution and behavior of individual congeners that were previously difficult to quantify. isotope.com

Current Research Gaps and Prospective Investigations for 2,2 ,4,6 Tetrabromodiphenyl Ether

Comprehensive Environmental Source Attribution and Inventory

A significant knowledge gap exists in identifying and quantifying the specific sources of 2,2',4,6'-tetrabromodiphenyl ether into the environment. While it is known that PBDEs are released from consumer products containing flame retardants, detailed inventories that differentiate between individual congeners like BDE-51 are lacking. nih.govresearchgate.net Commercial PBDE mixtures, such as pentabromodiphenyl ether (PentaBDE), were widely used in products like polyurethane foam, textiles, and electronics. nih.govresearchgate.net These commercial mixtures contain a variety of PBDE congeners, and BDE-51 has been identified as a component of some of these formulations. epa.gov

The primary challenge is the historical and ongoing release from these products through volatilization, leaching, and degradation. A comprehensive inventory would require detailed analysis of these products to determine the concentration of BDE-51 specifically. Furthermore, the atmospheric transport and deposition of BDE-51 from these sources need to be quantified to understand its global distribution.

Table 1: Potential Environmental Sources of this compound

Source CategorySpecific ExamplesRelease Mechanisms
Industrial Processes Manufacturing of PBDEs and products containing them.Emissions to air, water, and soil.
Consumer Products Furniture, electronics, textiles, building materials.Volatilization, dust formation, leaching.
Waste Management Landfills, e-waste recycling facilities, wastewater treatment plants. oaepublish.comnih.govLeachate, effluent discharge, atmospheric emissions.

Future research should focus on developing a detailed inventory of BDE-51 in various environmental compartments, including air, water, soil, and sediment. nih.gov This would involve extensive sampling and analysis to differentiate BDE-51 from other PBDE congeners and attribute its presence to specific sources.

Detailed Characterization of Environmental Transformation Pathways

The environmental transformation of this compound is another area with significant research gaps. The primary degradation pathways for PBDEs are known to include photodebromination, microbial degradation, and metabolism in organisms. dioxin20xx.orgnih.gov However, the specific rates and products of these transformations for BDE-51 are not well characterized.

Photodegradation is a key process for the breakdown of PBDEs in the environment. Studies on other tetrabromodiphenyl ethers, such as BDE-47, have shown that they can undergo reductive debromination to form lower-brominated and potentially more toxic congeners. nih.govresearchgate.net It is plausible that BDE-51 undergoes similar photolytic degradation, but the specific daughter products and the influence of environmental factors like the presence of sensitizers or quenchers need to be investigated.

Microbial degradation, both aerobic and anaerobic, can also contribute to the transformation of PBDEs. Some microorganisms have been shown to be capable of debrominating higher-brominated PBDEs. nih.gov Research is needed to identify microbial species that can degrade BDE-51 and to elucidate the enzymatic pathways involved.

Development of Highly Sensitive and Selective Analytical Methodologies

While analytical methods for the detection of PBDEs in general are well-established, there is a continuous need to develop more sensitive and selective methods, particularly for less abundant congeners like this compound. The complex nature of environmental samples and the low concentrations at which these compounds often occur present analytical challenges.

Current methods typically involve gas chromatography coupled with mass spectrometry (GC-MS). dioxin20xx.org However, the co-elution of different PBDE congeners with similar retention times can complicate accurate quantification. High-resolution mass spectrometry (HRMS) offers improved selectivity and sensitivity, but its application for the routine analysis of BDE-51 in various matrices needs to be further explored and validated.

The development of certified reference materials for BDE-51 is also crucial for ensuring the accuracy and comparability of data across different laboratories.

Elucidation of Bioaccumulation and Trophic Transfer Mechanisms for this Specific Congener

The bioaccumulation and trophic transfer of this compound are poorly understood. The lipophilic nature of PBDEs suggests a high potential for bioaccumulation in fatty tissues of organisms. mdpi.com Studies on other PBDEs have demonstrated their ability to biomagnify in food webs. mdpi.com

Specific research on BDE-51 is needed to determine its bioconcentration factor (BCF), bioaccumulation factor (BAF), and trophic magnification factor (TMF) in different ecosystems. This would involve controlled laboratory studies with various organisms as well as field investigations of BDE-51 concentrations in different trophic levels of a food web. Understanding the mechanisms of uptake, metabolism, and depuration of BDE-51 in organisms is essential for assessing its potential for biomagnification.

Evaluation of Novel and Sustainable Remediation Technologies

Given the persistence of PBDEs in the environment, the development of effective and sustainable remediation technologies is a priority. Current remediation approaches for contaminated sites include physical, chemical, and biological methods. oaepublish.comkoreascience.kr However, the efficacy of these technologies for the specific removal of this compound from soil, sediment, and water needs to be evaluated.

Novel remediation technologies such as advanced oxidation processes, nanotechnology-based approaches, and enhanced bioremediation show promise for the degradation of persistent organic pollutants. researchgate.netnih.gov Research should focus on adapting and optimizing these technologies for the specific chemical properties of BDE-51. The development of cost-effective and environmentally friendly remediation strategies is crucial for addressing the legacy of PBDE contamination.

Prioritized Research Areas for Comprehensive Risk Understanding (excluding direct toxicity/hazard)

To achieve a comprehensive understanding of the environmental risks associated with this compound, several research areas should be prioritized. These include:

Long-range environmental transport modeling: Developing and validating models to predict the atmospheric transport and deposition of BDE-51 on a global scale.

Environmental partitioning studies: Investigating the partitioning behavior of BDE-51 between different environmental compartments (air, water, soil, sediment, and biota) to understand its environmental fate and distribution.

Isomer-specific source apportionment: Developing techniques to differentiate between sources of BDE-51 based on its isomeric profile in environmental samples.

Interaction with other contaminants: Studying the synergistic or antagonistic effects of BDE-51 in the presence of other environmental pollutants.

Addressing these research gaps will provide the necessary scientific foundation for a comprehensive risk assessment of this compound and for the development of effective management and remediation strategies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2,2',4,6'-tetrabromodiphenyl ether in environmental samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) coupled with isotope dilution is the gold standard for quantifying BDE-50. EPA Method 1614 specifies using 100 ng/mL standard solutions (e.g., Part Number S-14040K0-1ML) to ensure accuracy and precision in congener-specific analysis .
  • Key Considerations : Matrix effects (e.g., lipid content in biota) require cleanup steps such as gel permeation chromatography. Quantify using deuterated internal standards to correct for recovery losses.

Q. What are the primary environmental fate characteristics of this compound?

  • Persistence : BDE-50 exhibits high log Kow (~6–7), indicating strong bioaccumulation potential in lipid-rich tissues .
  • Distribution : Found in aquatic biota and sediments due to low water solubility. Monitoring data suggest increasing trends in regions with industrial PBDE use, though regional variability exists .
  • Degradation : Anaerobic environments favor reductive debromination, but specific pathways for BDE-50 require further validation .

Advanced Research Questions

Q. How can researchers design experiments to study the degradation of this compound under anaerobic conditions?

  • Experimental Design :

  • Reductive Systems : Use zero-valent zinc (ZVZ) with ascorbic acid as an electron donor. Adjust pH to 3–4 and maintain anoxic conditions via nitrogen purging .
  • Controls : Include abiotic (no microbes) and sterile setups to distinguish biotic vs. abiotic degradation.
  • Analytics : Monitor debromination products (e.g., tribromodiphenyl ethers) via GC-MS and compare kinetics to BDE-47 degradation .

Q. What mechanisms underlie the hepatotoxicity of this compound, and how can they be methodologically investigated?

  • Mechanistic Pathways :

  • Mitochondrial Dysfunction : BDE-50 disrupts mitochondrial membrane potential, leading to ROS overproduction. Use fluorescent probes (e.g., JC-1) in HepG2 cells to quantify mitochondrial depolarization .
  • Epigenetic Regulation : miRNA-34a-5p mediates mitophagy impairment. Perform RNA sequencing and siRNA knockdown experiments in zebrafish larvae or murine hepatocytes to validate regulatory roles .
    • In Vivo Models : Dose rodents with 0.1–10 mg/kg/day BDE-50 for 28 days. Analyze liver histopathology and serum ALT/AST levels to correlate toxicity with mitochondrial biomarkers .

Q. How can researchers resolve discrepancies in reported bioaccumulation factors (BAFs) of this compound across studies?

  • Data Harmonization :

  • Meta-Analysis : Pool data from peer-reviewed studies (e.g., Hites 2004 ) and normalize variables (e.g., trophic level, lipid content).
  • Lab Validation : Conduct controlled exposure experiments in model species (e.g., zebrafish) under standardized conditions (pH, temperature) to isolate confounding factors.
    • Statistical Tools : Apply principal component analysis (PCA) to congener profiles to identify source-specific contamination patterns .

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Reactant of Route 1
Reactant of Route 1
2,2',4,6'-Tetrabromodiphenyl ether
Reactant of Route 2
Reactant of Route 2
2,2',4,6'-Tetrabromodiphenyl ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.